6-chloro-N-cyclopropylpyridine-3-sulfonamide 6-chloro-N-cyclopropylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 923226-48-6
VCID: VC4357115
InChI: InChI=1S/C8H9ClN2O2S/c9-8-4-3-7(5-10-8)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2
SMILES: C1CC1NS(=O)(=O)C2=CN=C(C=C2)Cl
Molecular Formula: C8H9ClN2O2S
Molecular Weight: 232.68

6-chloro-N-cyclopropylpyridine-3-sulfonamide

CAS No.: 923226-48-6

Cat. No.: VC4357115

Molecular Formula: C8H9ClN2O2S

Molecular Weight: 232.68

* For research use only. Not for human or veterinary use.

6-chloro-N-cyclopropylpyridine-3-sulfonamide - 923226-48-6

Specification

CAS No. 923226-48-6
Molecular Formula C8H9ClN2O2S
Molecular Weight 232.68
IUPAC Name 6-chloro-N-cyclopropylpyridine-3-sulfonamide
Standard InChI InChI=1S/C8H9ClN2O2S/c9-8-4-3-7(5-10-8)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2
Standard InChI Key JLCDCYNJKALDJO-UHFFFAOYSA-N
SMILES C1CC1NS(=O)(=O)C2=CN=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C8H9ClN2O2S\text{C}_8\text{H}_9\text{ClN}_2\text{O}_2\text{S}, with a molecular weight of 232.69 g/mol . Its structure comprises a pyridine ring substituted at the 3-position with a sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) and at the 6-position with chlorine. The sulfonamide nitrogen is further bonded to a cyclopropyl ring, introducing steric constraints that may influence reactivity and binding interactions .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name6-chloro-N-cyclopropylpyridine-3-sulfonamide
SMILESC1CC1NS(=O)(=O)C2=CN=C(C=C2)Cl\text{C1CC1NS(=O)(=O)C2=CN=C(C=C2)Cl}
InChIKeyJLCDCYNJKALDJO-UHFFFAOYSA-N
XLogP3-AA (Partition Coefficient)1.3

The cyclopropyl group’s planar geometry and angle strain may confer unique electronic effects, potentially modulating the sulfonamide’s acidity or hydrogen-bonding capacity .

Physicochemical Properties

Computed and Experimental Data

PubChem lists computed properties, including a hydrogen bond donor count of 1 (sulfonamide NH) and acceptor count of 4 (sulfonyl oxygens and pyridine nitrogen) . The rotatable bond count of 3 indicates moderate flexibility, primarily from the cyclopropyl-sulfonamide linkage.

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Molecular Weight232.69 g/molPubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bonds3PubChem
Topological Polar Surface Area76.7 ŲPubChem

Experimental data on solubility and melting point remain unreported, though sulfonamides generally exhibit moderate aqueous solubility dependent on pH .

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